(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol
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Overview
Description
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a dimethylamino group attached to a phenyl ring, which is conjugated with a phenylprop-2-en-1-ol moiety. The presence of the (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under aldol condensation conditions. The reaction proceeds through the formation of an intermediate β-hydroxy ketone, which is subsequently dehydrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological targets. The conjugated double bond system may also play a role in its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol.
Acetophenone: Another precursor used in the synthesis.
4-(dimethylamino)phenyl acrylate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific (Z)-configuration and the presence of both dimethylamino and phenylprop-2-en-1-ol moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1669-56-3 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C17H19NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13,17,19H,1-2H3/b13-10- |
InChI Key |
UTEGROOMJASZAW-RAXLEYEMSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C(C2=CC=CC=C2)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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